Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate
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Overview
Description
Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-difluoroaniline with ethyl 3,3,3-trifluoro-2-oxopropanoate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is unique due to its high fluorine content and complex structure. Similar compounds include:
- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
- Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate
These compounds share similar structural features and fluorine content but differ in their specific functional groups and biological activities. The unique combination of fluorine atoms and aromatic rings in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14F8N2O3 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
ethyl 2-(2,4-difluoroanilino)-3,3,3-trifluoro-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C19H14F8N2O3/c1-2-32-16(31)17(19(25,26)27,28-14-7-6-12(20)9-13(14)21)29-15(30)10-4-3-5-11(8-10)18(22,23)24/h3-9,28H,2H2,1H3,(H,29,30) |
InChI Key |
RBRAJNZADJGKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)F)F)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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